N-(2-hydroxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine acetamide class, characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 4. The acetamide moiety is further functionalized with a 2-hydroxyphenyl group.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-6-10-14(16-8-17-15(10)22-9)21-7-13(20)18-11-4-2-3-5-12(11)19/h2-6,8,19H,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWBVLHITKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Influence
A. Core Modifications
- Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from simpler pyrimidine analogs (e.g., compound 5.6 in , which lacks the fused thiophene ring). 6-Methyl Substitution: The methyl group at position 6 (shared with compound 5.15 in ) may increase lipophilicity and metabolic stability compared to unsubstituted analogs like 5.12 () .
B. Acetamide Side Chain Modifications
- Aryl Substituents: The 2-hydroxyphenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (), 3,4-dimethoxyphenyl (Epirimil, ), or 2,3-dichlorophenyl (compound 5.6, ). Hydroxyl groups improve solubility but may reduce membrane permeability compared to halogenated or methoxy-substituted derivatives . Benzothiazole and Quinoxaline Derivatives: Compounds like 4a () and 671200-29-6 () incorporate larger aromatic systems (e.g., benzothiazole or quinoxaline), which may enhance target specificity but increase molecular weight and synthetic complexity .
Physicochemical Properties
*Estimates based on structural similarities to reported analogs.
ADMET Profile
- Metabolism : Methyl and hydroxyl substituents may undergo phase I oxidation (CYP450) and phase II glucuronidation, respectively. Halogenated analogs (e.g., 5.6 ) are more resistant to metabolism but pose higher toxicity risks .
- Toxicity: Limited data exist for the target compound, but analogs like 4a () exhibit low acute toxicity in preclinical models, supporting further evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
